![molecular formula C12H25NO3 B14698194 [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate CAS No. 25384-47-8](/img/structure/B14698194.png)
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate is a carbamate ester, a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxymethyl group and a dimethylpentyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2,3-dimethylpentanol with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency. The final product is then purified using techniques such as distillation or crystallization to remove any impurities and ensure the desired quality.
Chemical Reactions Analysis
Types of Reactions
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate ester can be reduced to form the corresponding amine and alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted carbamate esters.
Scientific Research Applications
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug formulation.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate ester used as an insecticide.
Rivastigmine: A carbamate ester used in the treatment of Alzheimer’s disease.
Aldicarb: A carbamate ester used as a pesticide.
Uniqueness
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate is unique due to its specific structural features, such as the hydroxymethyl and dimethylpentyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications, particularly in the synthesis of specialized molecules and in biochemical research.
Properties
CAS No. |
25384-47-8 |
|---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-6-10(4)12(5,7-14)8-16-11(15)13-9(2)3/h9-10,14H,6-8H2,1-5H3,(H,13,15) |
InChI Key |
VBLCEXPSCQTKLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CO)COC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)
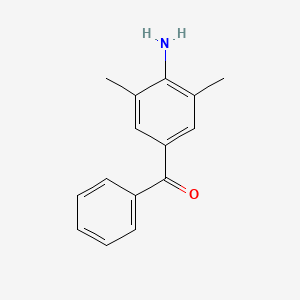
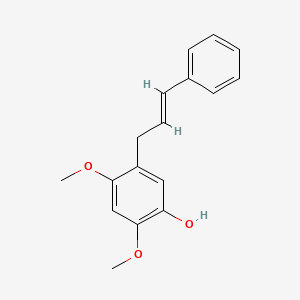
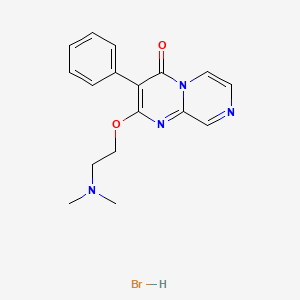

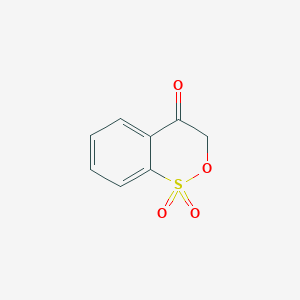
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
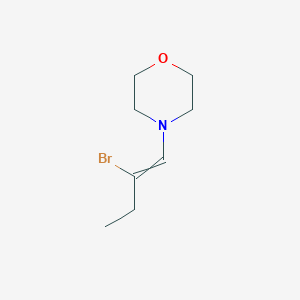
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
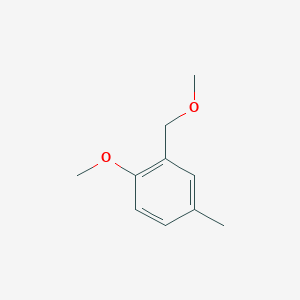
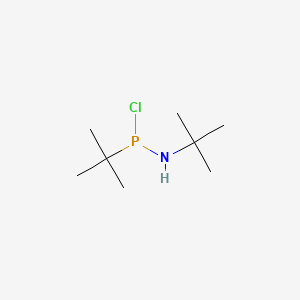
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
